molecular formula C13H12N2O3 B1456728 Ethyl 3-(1,6-naphthyridin-2-YL)-3-oxopropanoate CAS No. 338760-66-0

Ethyl 3-(1,6-naphthyridin-2-YL)-3-oxopropanoate

Cat. No. B1456728
M. Wt: 244.25 g/mol
InChI Key: UHOPVBBKKBPEHI-UHFFFAOYSA-N
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Description

Ethyl 3-(1,6-naphthyridin-2-YL)-3-oxopropanoate is a chemical compound with the molecular formula C13H12N2O3 . It is available for purchase from various chemical suppliers .


Physical And Chemical Properties Analysis

Ethyl 3-(1,6-naphthyridin-2-YL)-3-oxopropanoate has a molecular weight of 244.25 . Other physical and chemical properties are not specified in the search results.

Scientific Research Applications

Synthesis and Chemical Properties

  • Ethyl 3-(1,6-naphthyridin-2-YL)-3-oxopropanoate and its derivatives have been explored in various synthetic routes. For instance, the compound has been prepared through a process that includes masking of a double bond, regioselective deprotonation, and then regeneration of the double bond via selenation, oxidation, and syn-elimination (Kiely, 1991).

Ligand and Semiconductor Applications

  • The 4-carboxy-1,8-naphthyrid-2-yl moiety, related to ethyl 3-(1,6-naphthyridin-2-YL)-3-oxopropanoate, is notable for promoting lower energy electronic absorption in metal complexes and providing a tether for anchoring the ligand to a semiconductor surface (Zong, Zhou, & Thummel, 2008).

Precursors for Naphthyridine Derivatives

  • Ethyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxylate, a precursor of nalidixic acid and related to ethyl 3-(1,6-naphthyridin-2-YL)-3-oxopropanoate, has been used to synthesize substituted pyrimido[4,5-b] and [5,4-c][1,8]naphthyridines (Plisson & Chenault, 2001).

Heterocyclic Derivative Synthesis

  • The compound has been used in the synthesis of new polyfunctionally heterocyclic derivatives incorporating the 2-imino-2H-chromene moiety, demonstrating its utility as a starting intermediate for the synthesis of various functionalized chromenes (Azab & Rady, 2012).

Antibacterial Activity

  • Derivatives of ethyl 3-(1,6-naphthyridin-2-YL)-3-oxopropanoate have been synthesized and screened for their antibacterial activity, showing potential in pharmaceutical applications (Mogilaiah, Srinivas, & Sudhakar, 2004).

Microwave-Assisted Synthesis

  • A microwave-assisted synthesis method for ethyl 7-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate, related to ethyl 3-(1,6-naphthyridin-2-YL)-3-oxopropanoate, has been developed, showcasing efficient synthesis routes for naphthyridone derivatives with significant biological activity (Leyva-Ramos, Leyva, Cardoso-Ortiz, & Hernández-López, 2017).

properties

IUPAC Name

ethyl 3-(1,6-naphthyridin-2-yl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c1-2-18-13(17)7-12(16)11-4-3-9-8-14-6-5-10(9)15-11/h3-6,8H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHOPVBBKKBPEHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=NC2=C(C=C1)C=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80721766
Record name Ethyl 3-(1,6-naphthyridin-2-yl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80721766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(1,6-naphthyridin-2-YL)-3-oxopropanoate

CAS RN

338760-66-0
Record name Ethyl 3-(1,6-naphthyridin-2-yl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80721766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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